molecular formula C8H12ClN3O2 B1409152 Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride CAS No. 1809144-70-4

Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride

Cat. No.: B1409152
CAS No.: 1809144-70-4
M. Wt: 217.65 g/mol
InChI Key: SRIIJOWUQDFPIC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is a phenylalanine derivative in which the aromatic side chain is replaced with a pyrimidin-5-yl heterocycle. This structural motif is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive compounds. A key research application for such amino acid derivatives is in the development of prodrugs. Specifically, structurally related serine side-chain-linked conjugates have been investigated for their potential to enhance the oral bioavailability of polar drugs, such as antiviral nucleoside phosphonates . The pyrimidine ring, a common pharmacophore in drugs and agrochemicals, serves as a key building block, making this amino acid ester a valuable synthetic intermediate for constructing more complex molecules . Researchers can utilize this compound to develop peptidomimetic conjugates that may interact with biological transporters or to create novel chemical entities for screening in various therapeutic areas, including antiviral and anticancer research . Its role as a chiral building block also makes it essential for exploring structure-activity relationships in drug discovery campaigns.

Properties

IUPAC Name

methyl 2-amino-3-pyrimidin-5-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7(9)2-6-3-10-5-11-4-6;/h3-5,7H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIIJOWUQDFPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of Pyrimidine Derivatives with Amino Acid Precursors

One common approach involves the nucleophilic substitution or cross-coupling of a suitably functionalized pyrimidine (e.g., 5-halopyrimidine) with a protected amino acid derivative or its ester. The amino acid backbone is often derived from serine or alanine derivatives, which are functionalized at the α- or β-position.

  • For example, starting from methyl 2-amino-3-hydroxypropanoate, the hydroxy group can be replaced by a pyrimidin-5-yl moiety via nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions (e.g., Suzuki or Stille coupling) using 5-halopyrimidine derivatives as electrophiles.

Synthesis via Ynone Intermediates and Heterocyclization

An alternative synthetic route involves the preparation of ynone intermediates derived from alkynyl lithium salts reacting with Weinreb amides, followed by ytterbium triflate-catalyzed heterocyclization with amidines to form pyrimidine rings attached to amino acid frameworks. This method allows the assembly of heterocyclic α-amino acids including pyrimidine-substituted variants.

Esterification and Salt Formation

After constructing the methyl 2-amino-3-(pyrimidin-5-yl)propanoate backbone, the free amine is converted into its hydrochloride salt by treatment with aqueous HCl, typically at low temperature (0 °C), to precipitate the hydrochloride as a stable solid. This step improves compound stability and facilitates purification.

Detailed Research Findings and Data

Representative Synthesis Procedure

A representative synthesis reported involves the following steps:

Step Reagents & Conditions Outcome Yield (%)
1 Reaction of 2-bromo-5-methylpyridine with methyl 2-(di(tert-butoxycarbonyl)amino)acrylate in DCM at room temperature for 18 h Formation of pyrimidine-substituted intermediate 95% (isolated)
2 Treatment of intermediate with aqueous HCl (conc.) at 0 °C, stirring for 10 min Precipitation of hydrochloride salt 72% (isolated)

Spectral data (NMR, IR) confirm the structure and purity of the hydrochloride salt.

Optimization of Pyrimidine Formation

A study on the optimization of pyrimidine formation from ynone intermediates showed:

Entry Catalyst (mol %) Base Solvent Time (h) Yield (%)
1 Na2CO3 MeCN/H2O 4 23
2 Na2CO3 MeCN/H2O 24 42
3 Na2CO3 DMF 18 0
4 K2CO3 (10) THF 48 69

This data indicates that the choice of base and solvent critically affects yield, with K2CO3 in THF providing the best outcome for pyrimidine formation.

Mechanistic Insights

  • The nucleophilic substitution on 5-halopyrimidine involves displacement by an amino acid-derived nucleophile, often under basic conditions.
  • Transition-metal catalysis (e.g., Pd or Ni) can facilitate carbon-carbon bond formation between pyrimidine and amino acid derivatives.
  • Esterification is typically performed using thionyl chloride in methanol or via direct esterification methods.
  • The hydrochloride salt forms via protonation of the amino group, stabilizing the compound and aiding crystallization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct coupling with 5-halopyrimidine Amino acid ester, 5-halopyrimidine Base, Pd-catalyst (optional) Room temp to reflux Straightforward, scalable Requires halopyrimidine, possible side reactions
Ynone intermediate heterocyclization Alkynyl lithium salt, Weinreb amide, amidines Yb(OTf)3 catalyst 80–120 °C, hours Builds pyrimidine ring directly Multi-step, requires sensitive reagents
Esterification and salt formation Free amino acid Thionyl chloride, HCl 0 °C to RT High purity, stable salt Requires careful handling of reagents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its pyrimidine core is a common motif in many pharmaceutical compounds.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and as an intermediate in the production of various fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s pyrimidin-5-yl group contrasts with structurally related derivatives bearing phenyl, bromophenyl, or fluoropyridinyl substituents. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Methyl 2-amino-3-(pyrimidin-5-yl)propanoate HCl C₈H₁₁ClN₃O₂ 216.65 (calculated) Pyrimidin-5-yl High polarity due to pyrimidine N-atoms; potential for π-π stacking and H-bonding
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 (calculated) 4-Nitrophenyl Electron-withdrawing nitro group enhances reactivity in reduction reactions
Methyl 2-amino-3-(3-bromophenyl)propanoate HCl C₁₀H₁₁BrClNO₂ 300.56 (reported) 3-Bromophenyl Bromine acts as a leaving group; suited for cross-coupling reactions
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ 198.20 (calculated) 5-Fluoro-2-aminopyridin-3-yl Fluorine increases electronegativity, affecting solubility and metabolic stability

Key Observations :

  • Pyrimidine vs. Phenyl: The pyrimidine ring in the target compound introduces two nitrogen atoms, increasing polarity and enabling stronger hydrogen-bonding interactions compared to monosubstituted phenyl analogs. This may enhance binding affinity in enzyme inhibitors or receptor ligands.
  • Nitro vs. Amino Groups: The nitro-substituted derivative () is a precursor to amino-phenyl compounds via reduction, highlighting its utility in multi-step syntheses.
  • Halogen Effects: The bromophenyl analog () exhibits higher molecular weight (300.56 g/mol) due to bromine, which facilitates participation in Suzuki-Miyaura couplings.
  • Fluorine vs. Pyrimidine: The fluoropyridinyl derivative () leverages fluorine’s electronegativity to improve bioavailability and resistance to oxidative metabolism, a property less pronounced in the pyrimidine-based target compound .
Physicochemical Properties
  • Solubility: The hydrochloride salt form of the target compound and its bromophenyl analog () improves aqueous solubility compared to non-ionic derivatives like the nitro-phenyl compound ().

Research Findings and Industrial Relevance

  • : Demonstrates the nitro-to-amine reduction pathway for phenyl derivatives, a process irrelevant to the pyrimidine compound but illustrative of divergent synthetic strategies .
  • : Highlights the commercial availability of halogenated analogs, underscoring their role in fragment-based drug discovery. The target compound’s absence of halogens may limit its utility in certain coupling reactions but reduces regulatory hurdles .
  • : Fluorinated pyridine derivatives (e.g., 5-fluoro-2-aminopyridin-3-yl) are prioritized in CNS drug design due to fluorine’s blood-brain barrier permeability, a niche where the pyrimidine analog may compete less effectively .

Biological Activity

Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring, which is known for its role in various biological processes. The compound's molecular formula is C8H10ClN3O2C_8H_{10}ClN_3O_2, with a molecular weight of approximately 201.64 g/mol. Its structure allows it to participate in various biochemical interactions, making it a valuable scaffold in drug design.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in nucleotide synthesis, which is crucial for viral replication and cancer cell proliferation. This inhibition can lead to antiviral or anticancer effects by disrupting the normal cellular processes.
  • Cellular Pathways : It influences pathways such as apoptosis and cell cycle regulation. By modulating these pathways, the compound may induce cell death in cancerous cells or inhibit viral replication.

Antiviral and Anticancer Properties

Research indicates that this compound has potential as an antiviral and anticancer agent:

  • Antiviral Activity : The compound has shown efficacy against various viruses by inhibiting their replication through enzyme inhibition related to nucleotide synthesis.
  • Anticancer Activity : Studies have suggested that it may be effective against several types of cancers, including leukemia and solid tumors. Its ability to induce apoptosis in cancer cells has been documented, highlighting its therapeutic potential .

Case Studies

  • In Vitro Studies : In a study examining the compound's effects on cancer cell lines, it was found to significantly reduce cell viability at concentrations exceeding 10 µM. The mechanism involved the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as cleaved caspase-3 .
  • Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in mouse models of cancer. The compound was administered at dosages ranging from 5 to 20 mg/kg body weight, showing dose-dependent efficacy .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundBiological ActivityMechanism
This compoundAntiviral, AnticancerEnzyme inhibition, apoptosis induction
Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochlorideModerate antiviralLess effective than pyrimidine analogs
Methyl 2-amino-3-(indazolyl)propanoateAnticancerTargeting different pathways

This table illustrates that while this compound exhibits strong biological activity, its effectiveness can vary significantly compared to other structural analogs.

Q & A

Q. How can Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride be synthesized with high purity?

Methodological Answer : A standard protocol involves esterification of the corresponding amino acid derivative. For example:

  • Dissolve 2-amino-3-(pyrimidin-5-yl)propanoic acid in dry methanol.
  • Add thionyl chloride (SOCl₂) dropwise at 0°C to form the methyl ester .
  • Reflux for 1 hour, concentrate under vacuum, and recrystallize from methanol to obtain the hydrochloride salt.
  • Purity is confirmed via HPLC (>98%) and NMR (e.g., pyrimidine proton signals at δ 8.6–9.2 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR : Confirm regiochemistry of the pyrimidine ring (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion [M+H]⁺ (expected m/z ~244.1 for C₉H₁₂ClN₃O₂) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .

Q. How can researchers optimize solubility for biological assays?

Methodological Answer :

  • Solubility in aqueous buffers is pH-dependent due to the amino and pyrimidine groups.
  • Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS (pH 7.4).
  • For low solubility, use co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How does the pyrimidine substituent influence pharmacological activity in preclinical models?

Methodological Answer :

  • The pyrimidin-5-yl group enhances binding to enzymes like tyrosine kinases or phosphatases via π-π stacking and hydrogen bonding.
  • Design SAR studies: Compare activity against analogs with pyridine or phenyl substituents.
  • Use in vitro assays (e.g., IC₅₀ determination for PTP inhibitors) and validate in rodent models of inflammation or neurodegeneration .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer :

  • Stability studies: Incubate the compound at pH 1–10 (37°C) and monitor degradation via LC-MS.
  • Acidic conditions (pH <3) may hydrolyze the ester bond; use kinetic modeling (Arrhenius plots) to predict shelf life .
  • Conflicting data often arise from impurities; ensure HPLC purity >99% before testing .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer :

  • Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to resolve (R)- and (S)-enantiomers.
  • Asymmetric synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during esterification to favor the desired enantiomer .
  • Confirm enantiomeric excess (ee) via polarimetry or circular dichroism .

Experimental Design Considerations

Q. Designing dose-response studies for toxicity profiling

  • In vitro : Use HEK293 or HepG2 cells; measure IC₅₀ via MTT assay (range: 1–100 μM).
  • In vivo : Administer orally to rodents (1–50 mg/kg) and monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Q. Addressing discrepancies in melting point reports

  • Variations in melting points (e.g., 186–189°C vs. 190–192°C) may stem from hydration states or impurities.
  • Re-crystallize from anhydrous methanol and use differential scanning calorimetry (DSC) for precise measurement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride
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Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride

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